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Compound of Interest

Compound Name:
Benzothiazol-2-ylmethyl-methyl-

amine

Cat. No.: B106137 Get Quote

Introduction

N-methylation is a fundamental chemical transformation in drug discovery and development,

often employed to modulate the pharmacological properties of a lead compound. This process

can influence a molecule's potency, selectivity, metabolic stability, and bioavailability. 2-

(aminomethyl)benzothiazole is a valuable scaffold in medicinal chemistry, and its N-methylated

derivative, N-methyl-2-(aminomethyl)benzothiazole, serves as a key intermediate for more

complex molecular architectures. This document provides a detailed protocol for the N-

methylation of 2-(aminomethyl)benzothiazole via reductive amination, a widely used and

efficient method.

Reductive amination involves the reaction of a primary amine with an aldehyde (in this case,

formaldehyde) to form an intermediate imine or iminium ion, which is then reduced in situ by a

reducing agent, such as sodium borohydride, to yield the corresponding methylated amine.[1]

This one-pot procedure is favored for its operational simplicity and generally high yields.[1]

Experimental Protocol: Reductive Amination

This protocol details the N-methylation of the primary amine group of 2-

(aminomethyl)benzothiazole using formaldehyde as the carbon source and sodium borohydride

as the reducing agent.

Materials and Equipment:
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2-(aminomethyl)benzothiazole

Formaldehyde (37% solution in H₂O)

Sodium borohydride (NaBH₄)

Methanol (MeOH)

Dichloromethane (DCM)

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Brine (saturated aqueous NaCl solution)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Round-bottom flask

Magnetic stirrer and stir bar

Ice bath

Separatory funnel

Rotary evaporator

Thin-layer chromatography (TLC) plates (silica gel)

Column chromatography setup (silica gel)

Procedure:

Reaction Setup: To a round-bottom flask, add 2-(aminomethyl)benzothiazole (1.0 eq).

Dissolve the starting material in methanol (approximately 10-15 mL per gram of starting

material).

Imine Formation: Add aqueous formaldehyde solution (1.2 eq) to the flask. Stir the mixture at

room temperature for 1 hour to facilitate the formation of the intermediate iminium ion.
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Reduction: Cool the reaction mixture to 0 °C using an ice bath. Slowly add sodium

borohydride (1.5 eq) in small portions over 15-20 minutes. Caution: Gas evolution

(hydrogen) will occur. Ensure adequate ventilation.

Reaction Monitoring: After the addition of NaBH₄, allow the reaction to warm to room

temperature and stir for an additional 2-3 hours. Monitor the reaction progress by TLC until

the starting material is consumed.

Quenching: Carefully quench the reaction by slowly adding water to decompose any excess

sodium borohydride.

Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

Aqueous Workup: To the remaining aqueous residue, add dichloromethane and saturated

aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel, shake

well, and separate the layers.

Extraction: Extract the aqueous layer two more times with dichloromethane.

Drying and Concentration: Combine the organic layers, wash with brine, and dry over

anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the

filtrate under reduced pressure to obtain the crude product.

Purification: Purify the crude product by silica gel column chromatography using an

appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-

methyl-2-(aminomethyl)benzothiazole.

Data Presentation

The following table summarizes representative quantitative data for the N-methylation of 2-

(aminomethyl)benzothiazole via reductive amination. Actual results may vary based on reaction

scale and specific conditions.
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Parameter Representative Value Notes

Starting Material 2-(aminomethyl)benzothiazole M.W.: 178.25 g/mol

Product
N-methyl-2-

(aminomethyl)benzothiazole
M.W.: 192.28 g/mol

Reaction Scale 5.0 mmol Based on starting amine

Yield 85 - 95%
Typical isolated yield after

purification

Purity (by HPLC/NMR) >98%
Purity of the final isolated

product

¹H NMR (CDCl₃) δ (ppm)
~7.9 (d), ~7.8 (d), ~7.4 (t), ~7.3

(t), ~4.1 (s), ~2.5 (s)

Placeholder for characteristic

peaks. Actual shifts should be

confirmed experimentally.

Mass Spec (ESI+) m/z = 193.08 [M+H]⁺
Expected mass-to-charge ratio

for the protonated molecule.
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Figure 1. Experimental workflow for the N-methylation protocol.
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Figure 2. Reaction pathway for reductive amination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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